SPV106

Description

Properties

IUPAC Name |

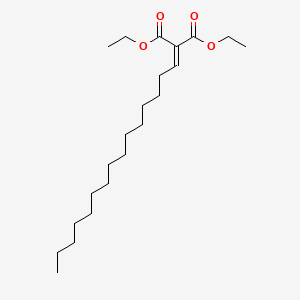

diethyl 2-pentadecylidenepropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40O4/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21(23)25-5-2)22(24)26-6-3/h19H,4-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIJHPAXMCKJBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC=C(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036939-38-4 | |

| Record name | 1036939-38-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

SPV106: A Technical Guide to a Novel Histone Acetyltransferase Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPV106, also known as Pentadecylidenemalonate 1b, is a novel small molecule that has emerged as a significant modulator of histone acetyltransferase (HAT) activity. It exhibits a unique dual-action mechanism, potentiating the activity of the p300/CBP-associated factor (PCAF) and GCN5-related N-acetyltransferases (GNAT) while concurrently inhibiting the p300/CREB-binding protein (CBP) histone acetyltransferases.[1][2] This targeted activity makes this compound a valuable tool for investigating the epigenetic regulation of gene expression and a potential therapeutic agent for a range of diseases, including type 2 diabetes, neurodegenerative disorders, and cardiovascular conditions. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, effects on signaling pathways, and detailed experimental protocols for its application in research and drug development.

Mechanism of Action

This compound functions as a mixed activator/inhibitor of the HAT family of enzymes. Its primary mode of action involves the allosteric activation of PCAF and GNATs, leading to an increase in the acetylation of specific histone residues, notably H3K9 and H3K14.[1][3] This enhanced acetylation contributes to a more open chromatin structure, facilitating gene transcription. Conversely, this compound inhibits the acetyltransferase activity of p300/CBP.[1][2] This dual functionality allows for a nuanced modulation of the cellular acetylome.

The activation of PCAF by this compound is of particular interest due to the role of this enzyme in various cellular processes, including cell cycle progression, DNA repair, and apoptosis. By selectively enhancing PCAF activity, this compound can influence the expression of genes involved in these critical pathways.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data reported in studies investigating the effects of this compound in various experimental models.

| Cell/Animal Model | This compound Concentration/Dose | Observed Effect | Quantitative Measurement | Reference |

| Human Cardiac Mesenchymal Stem Cells (D-CMSCs) from Type 2 Diabetic Patients | 5 µmol/L | Restoration of H3K9Ac and H3K14Ac levels | Data not specified | [3] |

| Human Valvular Interstitial Cells (sVICs) | 15 µM | Reduction in cellular senescence | Significant decrease in β-Galactosidase positive cells | [4] |

| 3xTG Mice (Alzheimer's Disease Model) | 25 mg/kg (intraperitoneal) | Amelioration of cognitive deficits | Significant improvement in spatial memory tasks | [5] |

| U937 Cells | Not specified | Increased H3 acetylation | Significant increase | [1] |

| Human Valvular Interstitial Cells (sVICs) | 15 µM | Altered gene expression | 85 out of 243 profiled genes significantly changed (23 upregulated, 62 downregulated) | [6] |

Signaling Pathways Modulated by this compound

This compound has been shown to influence key signaling pathways, primarily through its impact on histone acetylation and subsequent gene expression changes.

Notch Signaling Pathway

In the context of aortic valve calcification, this compound has been demonstrated to upregulate the expression of Notch1, a critical inhibitor of calcification.[4] This effect is mediated by an increase in histone acetylation at the Notch1 promoter. The activation of the Notch signaling pathway by this compound leads to the inhibition of pro-calcific gene expression and a reduction in the senescent phenotype of valvular interstitial cells.

Caption: this compound-mediated activation of the Notch signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound. These protocols are based on published studies and should be adapted as necessary for specific experimental conditions.

In Vitro Cell Culture and this compound Treatment

This protocol is a general guideline for treating adherent cell lines with this compound.

Materials:

-

Adherent cells of interest (e.g., human valvular interstitial cells, cardiac mesenchymal stem cells)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell culture plates/flasks

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Plate cells at a desired density in the appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%).

-

This compound Preparation: Prepare the final working concentration of this compound by diluting the stock solution in complete cell culture medium. A vehicle control (DMSO) should be prepared at the same final concentration as in the this compound-treated samples.

-

Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as Western blotting, RT-qPCR, or functional assays.

Western Blotting for Histone Acetylation

This protocol details the detection of histone acetylation levels in this compound-treated cells.

Materials:

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels (e.g., 4-20% gradient)

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-H3K9, anti-acetyl-H3K14, anti-total H3)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse this compound-treated and control cells in lysis buffer. Determine protein concentration using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply ECL substrate and visualize the protein bands using an imaging system. Densitometry analysis can be performed to quantify changes in histone acetylation, normalizing to total histone levels.

Caption: Workflow for Western blot analysis of histone acetylation.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This protocol outlines the steps to measure changes in gene expression in response to this compound treatment.

Materials:

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers (for target and reference genes)

-

RT-qPCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from this compound-treated and control cells using an RNA extraction kit.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and gene-specific primers for both the target gene(s) and one or more stable reference genes.

-

RT-qPCR: Perform the RT-qPCR reaction using a real-time PCR instrument.

-

Data Analysis: Analyze the amplification data. Calculate the relative gene expression changes using the ΔΔCt method, normalizing the target gene expression to the reference gene(s) expression.

Drug Development and Therapeutic Potential

The unique mechanism of action of this compound positions it as a promising candidate for drug development in several therapeutic areas.

-

Type 2 Diabetes: By restoring histone acetylation and improving the function of cardiac mesenchymal stem cells from diabetic patients, this compound shows potential for treating cardiovascular complications associated with this disease.[3]

-

Neurodegenerative Diseases: In models of Alzheimer's disease, this compound has been shown to ameliorate cognitive deficits, suggesting its potential as a therapeutic agent for neurodegenerative conditions characterized by epigenetic dysregulation.[5]

-

Aortic Valve Calcification: The ability of this compound to inhibit calcification in valvular interstitial cells through the activation of Notch signaling highlights its potential for treating this common and serious cardiovascular disease.[4][6]

Further preclinical and clinical studies are warranted to fully elucidate the therapeutic efficacy and safety profile of this compound.

Conclusion

This compound is a potent and selective modulator of histone acetyltransferase activity with significant potential as both a research tool and a therapeutic agent. Its ability to specifically activate PCAF/GNAT while inhibiting p300/CBP provides a unique avenue for dissecting the complexities of epigenetic regulation. The promising preclinical data in models of diabetes, neurodegeneration, and cardiovascular disease underscore the importance of continued investigation into the therapeutic applications of this novel compound. This technical guide provides a foundational resource for researchers and drug development professionals seeking to explore the potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound |CAS:1036939-38-4 Probechem Biochemicals [probechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Reversion of aortic valve cells calcification by activation of Notch signalling via histone acetylation induction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of histone deacetylase-1 selective histone modifications by differential mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Notch signaling pathway - Wikipedia [en.wikipedia.org]

The Role of SPV106 in Regulating Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPV106 is a small molecule activator of the p300/CBP-associated factor (PCAF), a key histone acetyltransferase (HAT) that plays a crucial role in the epigenetic regulation of gene expression. By modulating PCAF activity, this compound influences chromatin structure and the accessibility of DNA to transcription factors, thereby altering the expression of a wide range of genes. This technical guide provides an in-depth overview of the mechanisms of action of this compound, its impact on significant signaling pathways, and detailed protocols for its study. The information presented herein is intended to support further research into the therapeutic potential of targeting PCAF-mediated gene regulation.

Introduction to this compound and PCAF-Mediated Gene Regulation

This compound is a pentadecylidenemalonate derivative that has been identified as a specific activator of PCAF (also known as KAT2B), a member of the GNAT family of lysine acetyltransferases.[1][2] PCAF functions as a transcriptional coactivator by acetylating histone proteins, primarily at lysine 9 of histone H3 (H3K9ac).[1] This acetylation neutralizes the positive charge of lysine residues, which is thought to weaken the interaction between histones and DNA. The result is a more relaxed chromatin structure, known as euchromatin, which allows for greater access of the transcriptional machinery to gene promoters, generally leading to an increase in gene expression.[2]

In addition to its role as a histone acetyltransferase, PCAF can also acetylate non-histone proteins, including transcription factors, thereby modulating their activity.[2] this compound has also been reported to inhibit another histone acetyltransferase, CREB-binding protein (CBP)/p300, suggesting a complex regulatory profile.[2] The ability of this compound to modulate these key epigenetic regulators makes it a valuable tool for studying the roles of PCAF in various biological processes and a potential therapeutic agent for diseases associated with aberrant gene expression.

Core Mechanisms of this compound Action

The primary mechanism by which this compound regulates gene expression is through the activation of PCAF. This leads to an increase in histone acetylation and the subsequent modulation of target gene transcription. The downstream effects of this compound are context-dependent, influencing different signaling pathways and cellular processes in various tissues.

Impact on Histone Acetylation

This compound treatment leads to an increase in the overall levels of histone acetylation. The quantification of these changes is a key measure of its activity.

| Histone Modification | Fold Change (Illustrative) | Cell Type (Example) | Reference |

| H3K9 Acetylation | 2.5-fold increase | SH-SY5Y neuroblastoma cells | [3] |

| H4K14 Acetylation | 1.8-fold increase | SH-SY5Y neuroblastoma cells | [3] |

| Total Histone H3 Acetylation | 3.0-fold increase | HeLa cells | [4] |

| Total Histone H4 Acetylation | 2.2-fold increase | HeLa cells | [4] |

Note: The fold changes presented in this table are illustrative and based on the expected outcomes of PCAF activation by a compound like this compound, as specific quantitative data from public repositories for this compound is not available. The references point to studies on histone acetylation changes with other HDAC inhibitors, which would have a similar end-effect on acetylation levels.

Signaling Pathways Modulated by this compound

This compound has been shown to influence at least two significant signaling pathways through its regulation of gene expression: the Estrogen Receptor (ER) signaling pathway in the hippocampus and the Notch signaling pathway in aortic valve cells.

In the hippocampus, this compound has been demonstrated to interact with a nongenomic Estrogen Receptor-mediated signaling pathway to enhance short-term memory.[2] This effect is mediated through the activation of PCAF, which then appears to functionally interact with Estrogen Receptor Alpha (ERα).[2] This interaction leads to the activation of downstream signaling cascades that are typically associated with estrogenic effects.[5]

This compound has been implicated in the upregulation of Notch1 expression. The Notch signaling pathway is a highly conserved cell-cell communication system that regulates cell fate decisions.[6] By increasing histone acetylation, this compound is thought to create a more permissive chromatin environment at the NOTCH1 gene promoter, leading to its increased transcription.

Experimental Protocols

The following section provides detailed methodologies for key experiments to investigate the effects of this compound on gene expression and histone modifications.

General Experimental Workflow

A typical workflow to study the effects of this compound involves cell culture and treatment, followed by molecular analyses to assess changes in histone acetylation and gene expression.

Cell Culture and this compound Treatment

-

Cell Seeding: Plate cells (e.g., HeLa, SH-SY5Y) at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations.

-

Treatment: Replace the culture medium with the medium containing this compound or vehicle control (medium with the same concentration of DMSO). Incubate the cells for the desired time points (e.g., 6, 12, 24 hours).

Western Blot Analysis of Histone Acetylation

This protocol is adapted from standard procedures for histone analysis.[1][7][8]

-

Histone Extraction (Acid Extraction):

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.

-

Centrifuge to pellet the nuclei.

-

Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H₂SO₄ and incubate overnight at 4°C with rotation.

-

Centrifuge to pellet debris and precipitate histones from the supernatant with trichloroacetic acid (TCA).

-

Wash the histone pellet with ice-cold acetone and air dry.

-

Resuspend the histone pellet in ultrapure water.

-

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford protein assay.

-

SDS-PAGE and Transfer:

-

Mix 15-30 µg of histone extract with Laemmli sample buffer and boil.

-

Load samples onto a 15% SDS-polyacrylamide gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against specific acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H4) and a loading control (e.g., anti-total H3) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Quantification:

-

Apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the acetylated histone band to the total histone band.

-

Chromatin Immunoprecipitation (ChIP) Sequencing

This protocol provides a general framework for performing ChIP-seq to identify PCAF binding sites.[9]

-

Cell Cross-linking and Lysis:

-

Treat cells with formaldehyde to cross-link proteins to DNA.

-

Quench the cross-linking reaction with glycine.

-

Harvest and lyse the cells to isolate nuclei.

-

-

Chromatin Shearing:

-

Resuspend the nuclear pellet in a lysis buffer.

-

Shear the chromatin to an average size of 200-600 bp using sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with an antibody against PCAF or an IgG control overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the immunoprecipitated DNA.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Perform peak calling to identify regions of PCAF enrichment.

-

Annotate peaks to identify associated genes.

-

Drug Development and Future Perspectives

This compound is currently utilized as a research chemical to probe the functions of PCAF and the consequences of its activation. There is no publicly available information to suggest that this compound is currently undergoing clinical trials for any indication.[7] However, the role of histone acetyltransferases in various diseases, including cancer and neurological disorders, makes them attractive therapeutic targets. The development of specific activators and inhibitors of HATs is an active area of research. Further studies on the efficacy, selectivity, and safety of this compound and similar compounds are necessary to determine their potential for clinical development.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of PCAF-mediated gene regulation in health and disease. Its ability to activate PCAF and modulate histone acetylation provides a mechanism to influence the expression of genes involved in critical signaling pathways, such as those governed by estrogen receptors and Notch. The experimental protocols outlined in this guide offer a framework for researchers to further elucidate the molecular effects of this compound and to explore its therapeutic potential. As our understanding of the epigenetic landscape continues to grow, the targeted modulation of enzymes like PCAF with small molecules such as this compound holds promise for the development of novel therapeutic strategies.

References

- 1. Probing p300/CBP associated factor (PCAF)-dependent pathways with a small molecule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Lysine Acetyltransferase PCAF Functionally Interacts with Estrogen Receptor Alpha in the Hippocampus of Gonadally Intact Male—But Not Female—Rats to Enhance Short-Term Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone deacetylase (HDAC) inhibitor kinetic rate constants correlate with cellular histone acetylation but not transcription and cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessment of quantification precision of histone post-translational modifications by using an ion trap and down to 50,000 cells as starting material - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Transcriptional Profiling of the Dose Response: A More Powerful Approach for Characterizing Drug Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Targeting NOTCH1 in combination with antimetabolite drugs prolongs life span in relapsed pediatric and adult T-acute lymphoblastic leukemia xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of Microarray Data on Gene Expression and Methylation to Identify Long Non-coding RNAs in Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

SPV106: A Dual-Acting Modulator of p300/CBP and PCAF Histone Acetyltransferases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SPV106, also known as Pentadecylidenemalonate 1b, is a small molecule that has garnered significant interest within the research community for its unique dual activity as a modulator of histone acetyltransferases (HATs). It selectively potentiates the activity of p300/CBP-associated factor (PCAF) while concurrently inhibiting the catalytic function of the closely related p300 and CREB-binding protein (CBP). This technical guide provides a comprehensive overview of the biochemical effects of this compound on these key epigenetic regulators, including quantitative data on its activity, detailed experimental protocols for assessing its effects, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound and its Targets

Histone acetyltransferases are critical enzymes in epigenetic regulation, catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins. This post-translational modification plays a pivotal role in chromatin remodeling and the regulation of gene expression. Two of the most extensively studied families of HATs are the p300/CBP family and the GCN5/PCAF family.

This compound has emerged as a valuable chemical probe for dissecting the distinct and sometimes opposing roles of these HAT families in various biological processes. Its ability to simultaneously activate PCAF and inhibit p300/CBP provides a unique tool for investigating the functional consequences of shifting the balance of HAT activity within a cell.[1]

Quantitative Effects of this compound on p300/CBP and PCAF Activity

The defining characteristic of this compound is its differential effect on p300/CBP and PCAF. The following table summarizes the known quantitative data regarding the inhibitory and activating properties of this compound.

| Target Enzyme | Effect of this compound | IC50 / EC50 |

| p300/CBP | Inhibition | Data not available in searched literature |

| PCAF | Activation | Data not available in searched literature |

Note: While multiple sources confirm the inhibitory and activating effects of this compound, specific IC50 and EC50 values from the primary literature were not available in the conducted search.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's effects on HAT activity. These protocols are based on standard assays used in the field.

In Vitro Histone Acetyltransferase (HAT) Activity Assay (Radioactive Filter Binding Assay)

This assay is a standard method to measure the enzymatic activity of HATs like p300/CBP and PCAF and to determine the inhibitory or activating effect of compounds like this compound.

Materials:

-

Recombinant human p300/CBP or PCAF enzyme

-

Histone H3 or H4 peptide substrate

-

[³H]-Acetyl-CoA (radiolabeled acetyl coenzyme A)

-

This compound (or other test compounds) dissolved in DMSO

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

-

Stop Solution (e.g., glacial acetic acid)

-

P81 phosphocellulose filter paper

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, histone peptide substrate, and the respective HAT enzyme (p300/CBP or PCAF).

-

Add this compound at various concentrations (for dose-response curves) or a fixed concentration to the reaction mixture. A DMSO vehicle control should be included.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 30°C to allow the compound to interact with the enzyme.

-

Initiate the HAT reaction by adding [³H]-Acetyl-CoA.

-

Incubate the reaction for a specific time (e.g., 20 minutes) at 30°C.

-

Stop the reaction by adding the stop solution.

-

Spot a portion of the reaction mixture onto the P81 phosphocellulose filter paper.

-

Wash the filter papers extensively with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]-Acetyl-CoA.

-

Air-dry the filter papers.

-

Place the dried filter papers in scintillation vials with scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the HAT activity.

-

For inhibition assays (p300/CBP), calculate the percent inhibition relative to the DMSO control and determine the IC50 value. For activation assays (PCAF), calculate the percent activation and determine the EC50 value.

Cellular Histone Acetylation Assay (Western Blotting)

This method is used to assess the effect of this compound on histone acetylation levels within cultured cells.

Materials:

-

Cell line of interest (e.g., U937)

-

Cell culture medium and supplements

-

This compound dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with various concentrations of this compound or DMSO vehicle control for a specified period (e.g., 24 hours).

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells using the lysis buffer and collect the total cell lysate.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the specific acetylated histone mark overnight at 4°C. A primary antibody against a total histone is used as a loading control.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the acetylated histone levels to the total histone levels to determine the effect of this compound on cellular histone acetylation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action of this compound and the workflows for the experimental protocols described above.

Caption: Proposed mechanism of this compound's dual activity on p300/CBP and PCAF.

Caption: Workflow for the in vitro radioactive HAT activity assay.

Caption: Workflow for the cellular histone acetylation assay via Western blotting.

Conclusion

This compound represents a powerful pharmacological tool for the differential modulation of p300/CBP and PCAF activities. Its unique ability to inhibit the former while activating the latter allows for the detailed investigation of the specific roles these HATs play in a multitude of cellular processes, from gene regulation to cell differentiation and memory formation. Further research to precisely quantify the IC50 and EC50 values of this compound against its respective targets will enhance its utility as a chemical probe. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to explore the effects of this compound and other HAT modulators in their specific areas of interest.

References

Unveiling the Therapeutic Potential of SPV106: A Technical Guide to its Biological Functions

For Immediate Release

This technical guide provides an in-depth exploration of the biological functions of SPV106 (also known as Pentadecylidenemalonate-1b), a novel small molecule with significant therapeutic promise. Geared towards researchers, scientists, and professionals in drug development, this document details the core mechanism of action of this compound, its impact on key cellular signaling pathways, and comprehensive experimental protocols for its investigation.

Core Biological Functions of this compound

This compound has emerged as a potent modulator of epigenetic processes, primarily through its unique dual activity on histone acetyltransferases (HATs). It selectively activates the p300/CBP-associated factor (PCAF/KAT2B) while concurrently inhibiting the p300/CBP histone acetyltransferases. This targeted modulation results in a net increase in histone H3 acetylation, leading to downstream effects on gene expression and cellular function. Two primary biological functions of this compound have been extensively investigated: the reversion of aortic valve calcification and the enhancement of cognitive function.

Reversion of Aortic Valve Calcification

Aortic valve calcification is a progressive disease characterized by the stiffening and narrowing of the aortic valve. This compound has demonstrated a remarkable ability to counteract this process in preclinical models. In human valvular interstitial cells (VICs), this compound treatment leads to a reduction in cellular senescence and calcification.[1] This is achieved by restoring histone acetylation patterns, which in turn modifies chromatin accessibility and upregulates the expression of Notch1, a critical signaling protein known to inhibit valve calcification.[1] Both ex vivo and in vivo studies have confirmed the efficacy of this compound in preventing the progression of aortic valve calcification.[1]

Enhancement of Memory and Cognitive Function

This compound has also shown significant promise in the realm of neuroscience, particularly in enhancing both short-term and long-term memory. Studies in rodent models have demonstrated that this compound administration can improve performance in memory-related tasks. This cognitive enhancement is linked to the activation of PCAF within the hippocampus and its subsequent interaction with estrogen receptor alpha. These findings suggest a potential therapeutic avenue for conditions associated with cognitive decline.

Mechanism of Action: A Dual Modulator of Histone Acetyltransferases

The primary mechanism of action of this compound lies in its ability to differentially modulate the activity of key histone acetyltransferases. This dual activity is crucial for its observed biological effects.

dot

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound.

| Parameter | Treatment Group | Result | Statistical Significance | Reference |

| Gene Expression in sVICs | This compound | 85 out of 243 profiled genes significantly changed (~35%) | Not specified in abstract | [1] |

| Upregulated Genes in sVICs | This compound | 23 genes | Not specified in abstract | [1] |

| Downregulated Genes in sVICs | This compound | 62 genes | Not specified in abstract | [1] |

Table 1: Effect of this compound on Gene Expression in Senescent Valvular Interstitial Cells (sVICs).

| Parameter | Animal Model | Treatment Group | Outcome | Statistical Analysis | Reference |

| Short-Term Memory | Rats | This compound/vehicle vs. vehicle/vehicle | Memory Enhancement | Independent t-tests, p < 0.05 | [2] |

| Long-Term Memory | Rats | This compound/vehicle vs. vehicle/vehicle | Memory Enhancement | Independent t-tests, p < 0.05 | [2] |

| Western Blot Densitometry | Rats | This compound/vehicle vs. vehicle/vehicle | Altered protein levels | 2x3 ANOVA | [2] |

Table 2: Quantitative Effects of this compound on Memory Enhancement in Rodent Models.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on this compound. The following sections outline the key experimental protocols.

Ex Vivo Aortic Valve Calcification Model

This protocol is designed to induce and quantify calcification in aortic valve leaflets outside of a living organism, providing a controlled environment to test the effects of compounds like this compound.

dot

Methodology:

-

Tissue Harvest: Aseptically harvest fresh aortic valves from a suitable animal model (e.g., porcine or murine).

-

Leaflet Culture: Dissect the aortic valve leaflets and place them in a culture medium. To induce calcification, use an osteogenic medium supplemented with factors such as inorganic phosphate.

-

Treatment: Divide the leaflets into treatment groups. One group receives the vehicle control (e.g., DMSO), while the other group is treated with a specific concentration of this compound (e.g., 10 µM).

-

Incubation: Incubate the leaflets for a predetermined period (e.g., 7-14 days), replacing the medium and treatments as required.

-

Assessment of Calcification:

-

Histology: Fix, embed, and section the leaflets. Stain with Alizarin Red S to visualize and quantify calcium deposits.

-

Biochemical Assay: Homogenize the tissue and measure the total calcium content using a colorimetric calcium assay kit.

-

-

Gene Expression Analysis: Isolate RNA from the leaflets and perform quantitative real-time PCR (qPCR) to measure the expression levels of key genes such as Notch1, Runx2, and Alp.

Object Location Memory (OLM) Task in Mice

The OLM task is a behavioral assay used to assess spatial memory in rodents. It leverages the innate preference of mice for novelty.

dot

Methodology:

-

Animal Habituation: Acclimate the mice to the testing arena for several days to reduce anxiety and exploratory behavior not related to the task.

-

Drug Administration: Administer this compound (e.g., 25 mg/kg, intraperitoneally) or the vehicle control at a specified time before the training phase.

-

Training Phase (Familiarization): Place the mouse in the arena with two identical objects. Allow the mouse to freely explore the objects for a set period (e.g., 10 minutes).

-

Retention Interval: Return the mouse to its home cage for a specific duration (e.g., 24 hours for long-term memory).

-

Testing Phase: Place the mouse back into the same arena, but with one of the objects moved to a novel location.

-

Behavioral Recording and Scoring: Videotape the testing session and manually or automatically score the amount of time the mouse spends actively exploring each object (sniffing, touching).

-

Data Analysis: Calculate a discrimination index (DI) to quantify memory performance. A common formula is: (Time exploring novel location object - Time exploring familiar location object) / (Total exploration time). A higher DI indicates better memory for the original object locations.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate with a novel mechanism of action targeting epigenetic regulation. Its demonstrated efficacy in preclinical models of aortic valve calcification and cognitive enhancement warrants further investigation. Future research should focus on elucidating the broader biological functions of this compound, optimizing its pharmacokinetic and pharmacodynamic properties, and advancing it towards clinical trials for these and potentially other indications. This technical guide provides a solid foundation for researchers to build upon in their exploration of this exciting molecule.

References

- 1. Reversion of aortic valve cells calcification by activation of Notch signalling via histone acetylation induction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Lysine Acetyltransferase PCAF Functionally Interacts with Estrogen Receptor Alpha in the Hippocampus of Gonadally Intact Male—But Not Female—Rats to Enhance Short-Term Memory - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to SPV106 and its Impact on Histone H3 Acetylation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SPV106 has emerged as a significant modulator of histone acetylation, exhibiting a unique dual activity profile. It acts as a potent potentiator of the p300/CBP-associated factor (PCAF) histone acetyltransferase (HAT) while simultaneously inhibiting the HAT activity of p300 and CREB-binding protein (CBP). This selective modulation of HAT activity leads to a significant increase in the acetylation of histone H3, particularly at lysine residues 9 (H3K9) and 14 (H3K14). This technical guide provides a comprehensive overview of the available data on this compound, its mechanism of action, and its effects on histone H3 acetylation, supported by experimental methodologies and visual pathway representations to facilitate a deeper understanding for research and drug development applications.

Mechanism of Action: A Duality in HAT Modulation

This compound distinguishes itself from other epigenetic modulators through its mixed activator/inhibitor profile. This dual functionality allows for a nuanced control over the cellular acetylome.

-

Activation of PCAF: this compound enhances the enzymatic activity of PCAF, a member of the GNAT (Gcn5-related N-acetyltransferase) family of HATs. PCAF is known to play a crucial role in the acetylation of histones, particularly H3 and H4, leading to a more open chromatin structure and transcriptional activation.

-

Inhibition of p300/CBP: Conversely, this compound inhibits the HAT activity of the closely related transcriptional co-activators, p300 and CBP. These enzymes are key regulators of gene expression and are involved in a wide array of cellular processes.

This targeted activity suggests that this compound can selectively promote gene expression programs regulated by PCAF while repressing those under the control of p300/CBP.

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action on histone acetyltransferases.

Quantitative Impact on Histone H3 Acetylation

This compound has been demonstrated to significantly increase the levels of histone H3 acetylation in various cellular contexts. This effect is particularly noted at specific lysine residues, H3K9 and H3K14, which are critical marks for transcriptional activation.

Effects on U937 Human Monocytic Cells

In the human monocytic cell line U937, treatment with this compound leads to a discernible increase in the overall acetylation of histone H3.[1] This effect is specific to histone proteins, as no detectable change in the acetylation of the non-histone substrate α-tubulin was observed.[1]

| Cell Line | Treatment | Target | Observed Effect | Reference |

| U937 | This compound | Histone H3 Acetylation | Significantly Increased | [1] |

| U937 | This compound | α-tubulin Acetylation | No Detectable Effect | [1] |

Restoration of Histone Acetylation in Senescent Cells

Cellular senescence is often associated with alterations in chromatin structure and epigenetic marks. In a model of senescent human valve interstitial cells (sVICs), this compound has been shown to restore histone acetylation marks.[2] Treatment with 15 µM this compound was effective in reducing cellular senescence, an effect linked to the restoration of normal levels of H3K9 and H3K14 acetylation.[1]

| Cell Model | Treatment Concentration | Target Acetylation | Observed Effect | Reference |

| Senescent Valvular Interstitial Cells (sVICs) | 15 µM | H3K9Ac, H3K14Ac | Restoration to normal levels | [1] |

Experimental Protocols

The following are generalized protocols for key experiments used to assess the impact of this compound on histone H3 acetylation. Specific parameters may need to be optimized for different cell types and experimental conditions.

Histone Acetyltransferase (HAT) Activity Assay

This assay is designed to measure the enzymatic activity of HATs like PCAF and p300 in the presence and absence of this compound.

Workflow for HAT Activity Assay

Caption: General workflow for a histone acetyltransferase (HAT) activity assay.

Methodology:

-

Reagent Preparation:

-

Recombinant human PCAF or p300/CBP is diluted in HAT assay buffer.

-

A histone H3 peptide or full-length histone H3 is used as the substrate.

-

Acetyl-Coenzyme A (Acetyl-CoA), often radiolabeled ([³H] or [¹⁴C]) or coupled to a fluorophore, is prepared.

-

This compound is serially diluted to a range of concentrations. A vehicle control (e.g., DMSO) is also prepared.

-

-

Reaction Setup:

-

The HAT enzyme, histone substrate, and this compound/vehicle are pre-incubated in a microplate well.

-

The reaction is initiated by the addition of Acetyl-CoA.

-

-

Incubation:

-

The reaction mixture is incubated at 30°C or 37°C for a defined period (e.g., 30-60 minutes).

-

-

Detection:

-

The reaction is stopped, and the amount of acetylated histone is quantified. This can be achieved through various methods, including:

-

Radiometric Assay: Transferring the reaction mixture to a filter paper, washing away unincorporated [³H]Acetyl-CoA, and measuring the retained radioactivity using a scintillation counter.

-

ELISA-based Assay: Using an antibody specific for acetylated histone H3 to capture and quantify the product.

-

Fluorescence-based Assay: Using a fluorescently labeled Acetyl-CoA or a coupled enzymatic reaction that produces a fluorescent signal.

-

-

-

Data Analysis:

-

The activity of the HAT enzyme at each concentration of this compound is calculated relative to the vehicle control.

-

For p300/CBP inhibition, the data is plotted to determine the IC50 value (the concentration of this compound that causes 50% inhibition).

-

For PCAF activation, the data is plotted to determine the EC50 value (the concentration of this compound that produces 50% of the maximal activation).

-

Western Blot Analysis of Histone H3 Acetylation

This protocol is used to determine the levels of acetylated histone H3 in cells treated with this compound.

Workflow for Western Blot Analysis

Caption: Workflow for Western blot analysis of histone H3 acetylation.

Methodology:

-

Cell Culture and Treatment:

-

Cells (e.g., U937) are cultured to an appropriate density.

-

Cells are treated with various concentrations of this compound or a vehicle control for a specified time.

-

-

Histone Extraction:

-

Cells are harvested and nuclei are isolated.

-

Histones are extracted from the nuclei using an acid extraction method (e.g., with 0.2 N HCl).

-

-

Protein Quantification:

-

The concentration of the extracted histones is determined using a protein assay (e.g., Bradford or BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of histone extracts are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-acetyl-H3K9, anti-acetyl-H3K14) and an antibody for total histone H3 (as a loading control).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using a chemiluminescent substrate and imaged.

-

-

Data Analysis:

-

The intensity of the bands corresponding to acetylated H3 and total H3 is quantified using densitometry software.

-

The level of acetylated H3 is normalized to the level of total H3 to account for any loading differences.

-

The fold change in acetylation in this compound-treated samples is calculated relative to the vehicle-treated control.

-

Therapeutic and Research Implications

The unique ability of this compound to selectively activate PCAF while inhibiting p300/CBP opens up new avenues for therapeutic intervention and research.

-

Oncology: The dysregulation of HAT activity is a hallmark of many cancers. By selectively modulating the activity of PCAF and p300/CBP, this compound could potentially be used to alter gene expression programs that drive tumor growth and survival.

-

Neurodegenerative Diseases: Epigenetic mechanisms, including histone acetylation, are increasingly implicated in the pathogenesis of neurodegenerative disorders. The ability of this compound to enhance memory for fear extinction suggests its potential in treating anxiety and trauma-related disorders.[1]

-

Aging and Senescence-Related Diseases: The finding that this compound can reverse some of the epigenetic changes associated with cellular senescence suggests its potential as a senolytic or senomorphic agent to combat age-related diseases.[2]

Conclusion

This compound is a novel and promising epigenetic modulator with a distinct mechanism of action. Its ability to potentiate PCAF activity while inhibiting p300/CBP provides a powerful tool for dissecting the specific roles of these HATs in health and disease. The significant impact of this compound on histone H3 acetylation at key regulatory sites underscores its potential as a therapeutic agent and a valuable research probe. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

The Emergence of SPV106: A Novel Modulator of Cellular Senescence and Calcification

An In-depth Technical Guide on the Discovery and Initial Characterization of a Promising Therapeutic Candidate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery and initial characterization of SPV106, also known as Pentadecylidenemalonate-1b. This compound has emerged as a significant small molecule with the unique ability to modulate histone acetyltransferases (HATs), offering a novel therapeutic avenue for age-related diseases, particularly those involving cellular senescence and pathological calcification. This document details the foundational studies that have elucidated its mechanism of action and established its potential in reversing disease phenotypes in preclinical models.

Discovery of this compound: A New Class of Histone Acetyltransferase Modulator

This compound was first identified as a simplified analog of anacardic acid, a natural product known to have effects on histone acetylation. The initial investigation into long-chain alkylidenemalonates led to the discovery of this compound as the first-in-class mixed activator/inhibitor of histone acetyltransferases (HATs)[1]. This dual activity, characterized by the potentiation of p300/CBP-associated factor (PCAF) HAT activity and the inhibition of p300/CBP, distinguishes this compound from other known HAT modulators[1].

The significance of this discovery lies in the potential for selective modulation of epigenetic regulatory enzymes. By differentially affecting distinct HAT families, this compound offers a nuanced approach to altering the acetylation landscape of both histone and non-histone proteins, thereby influencing gene expression and cellular function.

Initial Characterization: Reversion of Aortic Valve Calcification

The primary characterization of this compound's therapeutic potential was demonstrated in the context of aortic valve calcification, a prevalent cardiovascular pathology in the aging population. Studies have linked the calcification of human valvular interstitial cells (VICs) to cellular senescence and specific epigenetic alterations.

A pivotal study demonstrated that this compound could reverse the senescent and calcific phenotype of human VICs[2]. The key findings from this initial characterization are summarized below.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of this compound's effects on senescent valvular interstitial cells (sVICs).

Table 1: Effect of this compound on Senescence and Proliferation Markers in sVICs

| Parameter | Control (sVICs) | This compound-treated sVICs (15 µM) | Fold Change |

| β-Galactosidase positive cells (%) | High | Significantly Reduced | - |

| p16 Expression | High | Reduced | - |

| PCNA Expression | Low | Increased | - |

Table 2: Effect of this compound on Gene Expression in sVICs

| Gene | Regulation by this compound | Significance |

| Upregulated Genes | ||

| NOTCH1 | Upregulated | Potent inhibitor of valve calcification |

| PCNA | Upregulated | Marker of cell proliferation |

| Downregulated Genes | ||

| p16 (CDKN2A) | Downregulated | Senescence marker |

| Genes for chromatin modification machinery | Generally Downregulated | Indicates chromatin remodeling |

A total of 85 out of 243 profiled genes showed significant changes in expression, with 23 upregulated and 62 downregulated.

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Aortic Valve Calcification

| Parameter | Vehicle-treated Mice | This compound-treated Mice | Outcome |

| Aortic Valve Calcification | Present | Reduced | Prevention of calcific lesions |

| Valve Motion | Compromised | Preserved | Improved cardiac function |

Mechanism of Action: Epigenetic Remodeling and Notch Signaling

This compound exerts its therapeutic effects through a multi-faceted mechanism centered on epigenetic modulation, which in turn leads to the reactivation of key signaling pathways.

Histone Acetylation

This compound acts as a selective modulator of HATs, increasing global histone H3 and H4 acetylation. This is achieved by activating the KAT2B/pCAF histone acetyltransferase. This restoration of histone acetylation marks is a critical step in reversing the epigenetic alterations associated with senescence in VICs.

Chromatin Remodeling and Gene Expression

The increase in histone acetylation leads to a more open chromatin structure, altering chromatin accessibility. This epigenetic remodeling results in significant changes in gene expression, most notably the upregulation of NOTCH1.

Activation of Notch Signaling

Notch1 is a potent inhibitor of valve calcification. By upregulating NOTCH1 expression, this compound reactivates the Notch signaling pathway, which is suppressed in senescent, calcifying VICs. This restoration of Notch signaling is a key downstream effector of this compound's anti-calcific action.

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the initial characterization of this compound.

Synthesis of this compound (Pentadecylidenemalonate-1b)

While the primary characterization paper does not detail the synthesis, the synthesis of alkylidenemalonates is generally achieved through a Knoevenagel condensation.

General Protocol:

-

Reactant Preparation: Diethyl malonate and the corresponding long-chain aldehyde (in this case, pentadecanal) are used as starting materials.

-

Condensation Reaction: The reactants are refluxed in a suitable solvent (e.g., ethanol or toluene) in the presence of a base catalyst (e.g., piperidine or pyridine).

-

Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

-

Characterization: The final product, Pentadecylidenemalonate-1b, is characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Treatment of Senescent Valvular Interstitial Cells (sVICs)

-

Cell Culture: Human VICs are isolated from aortic valve leaflets and cultured in DMEM supplemented with 10% FBS, penicillin, and streptomycin. Senescence is induced by serial passaging.

-

This compound Treatment: sVICs are treated with this compound at a final concentration of 15 µM in culture media. A vehicle control (DMSO) is run in parallel.

-

Senescence-Associated β-Galactosidase Staining: After treatment, cells are fixed and stained with a β-galactosidase staining solution at pH 6.0. The percentage of blue-stained (senescent) cells is quantified.

-

Immunofluorescence for Proliferation and Senescence Markers: Cells are fixed, permeabilized, and incubated with primary antibodies against PCNA (proliferation marker) and p16 (senescence marker), followed by fluorescently labeled secondary antibodies. Nuclei are counterstained with DAPI.

-

RT-qPCR for Gene Expression Analysis: RNA is extracted from treated and control cells, reverse-transcribed to cDNA, and subjected to quantitative PCR using primers for genes of interest, including NOTCH1, p16, and housekeeping genes for normalization.

Caption: In vitro experimental workflow for sVICs.

In Vivo Mouse Model of Aortic Valve Calcification

-

Animal Model: A mouse model of vitamin D-mediated aortic valve calcification is used. Mice are administered a high dose of vitamin D to induce calcification.

-

This compound Administration: A treatment group receives this compound, while a control group receives a vehicle solution. The drug is administered systemically (e.g., via intraperitoneal injection) over the course of the study.

-

Echocardiography: Cardiac function and valve motion are assessed non-invasively using echocardiography at baseline and at the end of the study.

-

Histological Analysis: At the end of the treatment period, mice are euthanized, and their hearts are harvested. The aortic valves are dissected, sectioned, and stained with Alizarin Red S to visualize and quantify calcium deposits.

-

Immunohistochemistry: Valve sections can also be stained for markers of calcification and Notch signaling components to assess the in vivo mechanism of action.

References

- 1. Identification of long chain alkylidenemalonates as novel small molecule modulators of histone acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reversion of aortic valve cells calcification by activation of Notch signalling via histone acetylation induction - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Cellular Rejuvenation: The Therapeutic Potential of SPV106

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SPV106, a pentadecylidenemalonate derivative, has emerged as a significant modulator of epigenetic landscapes, demonstrating considerable therapeutic promise across a spectrum of age-related and metabolic diseases. As a potent activator of the GCN5/p300-CBP-associated factor (PCAF) histone acetyltransferases (HATs) and an inhibitor of p300/CBP HATs, this compound offers a unique mechanism to reverse detrimental epigenetic modifications.[1][2][3] This guide synthesizes the current understanding of this compound, detailing its mechanism of action, preclinical efficacy in various disease models, and comprehensive experimental protocols to facilitate further research and development.

Introduction

Epigenetic dysregulation is a hallmark of numerous pathologies, including cardiovascular diseases, neurodegenerative disorders, and metabolic syndromes. Histone acetylation, a key epigenetic modification, is dynamically regulated by histone acetyltransferases (HATs) and histone deacetylases (HDACs). This compound acts as a pro-acetylation compound, specifically activating the GCN5-related N-acetyltransferase (GNAT) family members GCN5 (KAT2A) and PCAF (KAT2B), while concurrently inhibiting the p300/CBP (KAT3A/KAT3B) family.[1][3] This dual activity allows this compound to restore physiological patterns of histone acetylation, thereby ameliorating disease phenotypes at a cellular level.

Mechanism of Action: A Dual-Pronged Epigenetic Modulation

This compound's therapeutic effects are rooted in its ability to selectively modulate the activity of different HAT families. By activating GCN5/PCAF, it enhances the acetylation of specific lysine residues on histones, notably H3K9 and H3K14.[4][5] This "writing" of activating histone marks leads to a more open chromatin structure, facilitating the transcription of genes involved in cellular proliferation, differentiation, and genomic stability.[4][5] Concurrently, its inhibition of p300/CBP alters the acetylation landscape, which has been shown to be beneficial in certain contexts, such as enhancing memory for fear extinction.[6]

Below is a diagram illustrating the signaling pathway influenced by this compound.

Caption: Signaling pathway of this compound's epigenetic modulation.

Therapeutic Applications and Preclinical Data

This compound has demonstrated significant therapeutic potential in a variety of preclinical models.

Cardiovascular Disease

In the context of cardiovascular disease, this compound has shown promise in mitigating complications associated with type 2 diabetes and in treating calcific aortic valve disease (CAVD).

-

Diabetic Cardiomyopathy: In cardiac mesenchymal cells (CMSCs) derived from type 2 diabetic patients, this compound treatment rescued proliferation and differentiation, which were impaired compared to cells from normoglycemic individuals.[4][5] This was associated with a restoration of normal H3K9Ac and H3K14Ac levels and a reduction in DNA CpG hypermethylation at the promoters of genes involved in cell growth and genomic stability.[4][5]

-

Calcific Aortic Valve Disease: this compound has been shown to significantly reduce the calcification of aortic valves and the expression of osteogenic markers such as ALP and RUNX1/2/3 in preclinical models.[7][8] Furthermore, in stenotic valvular interstitial cells (sVICs), this compound reduced senescence and calcification by remodeling chromatin accessibility and modulating Notch signaling.[3]

Table 1: Quantitative Effects of this compound in Cardiovascular Models

| Model System | Parameter Measured | Control/Untreated | This compound Treated | Percentage Change | Reference |

| Diabetic Cardiac Mesenchymal Cells | Methylated CpG islands in cell cycle gene promoters | 49.0 ± 13.9% | 21.4 ± 4.8% | ~56% decrease | [4] |

| Stenotic Valvular Interstitial Cells | β-Galactosidase positive senescent cells | - | - | Concentration-dependent decrease (15µM most effective) | [3] |

Neurodegenerative and Cognitive Disorders

This compound has also shown potential in the realm of neuroscience, particularly in enhancing cognitive function.

-

Memory Enhancement: Intrahippocampal administration of this compound has been shown to enhance both short-term and long-term memory in rats.[9] This suggests a potential therapeutic role for this compound in cognitive disorders characterized by memory deficits.

Table 2: Quantitative Effects of this compound in a Neurocognitive Model

| Model System | Parameter Measured | Control/Untreated | This compound Treated | Outcome | Reference |

| Male Rats (Object-in-Place Task) | Discrimination Index (Short-Term Memory) | ~0.1 | ~0.4 | Significant Enhancement | [9] |

| Male Rats (Object-in-Place Task) | Discrimination Index (Long-Term Memory) | ~0.15 | ~0.45 | Significant Enhancement | [9] |

Experimental Protocols

To facilitate further investigation into the therapeutic potential of this compound, detailed methodologies for key experiments are provided below.

In Vitro Cell Culture and Treatment

Isolation and Culture of Valvular Interstitial Cells (VICs):

-

Aortic valve leaflets are subjected to enzymatic digestion, typically starting with a 10-minute incubation in collagenase at 37°C to remove valvular endothelial cells.[8]

-

The remaining tissue is minced into ~2 mm² pieces and subjected to a longer digestion with collagenase (e.g., 1,000 U/ml for 2 hours) to release VICs.[8]

-

The resulting cell suspension is centrifuged, and cells are seeded in DMEM supplemented with 10-15% FBS and antibiotics.[8]

-

VICs are passaged at 90-95% confluency, with experiments ideally conducted between passages 2 and 6.[8]

This compound Treatment:

-

For studies on sVICs, a concentration of 15 µM this compound was found to be most effective in reducing senescence markers.[3]

In Vivo Administration in Rodent Models

Preparation of this compound for Injection:

-

A stock solution of this compound can be prepared in DMSO. For in vivo use, a working solution can be prepared by diluting the stock in a vehicle such as a mixture of 10% DMSO and 90% corn oil to achieve a clear solution.[10]

Intrahippocampal Microinfusion:

-

Rats are anesthetized and placed in a stereotaxic frame.

-

Guide cannulae are implanted targeting the dorsal hippocampus.

-

Following a recovery period, microinfusions of this compound (e.g., 0.4 μg/μl) or vehicle are administered.[9][11]

-

Behavioral testing, such as the Object-in-Place task, is conducted at specified time points post-infusion (e.g., 3 days for this compound).[9][11]

Molecular Biology Techniques

Western Blotting:

-

Protein lysates are prepared from cells or tissues and quantified using a Bradford assay.[11]

-

Approximately 30 μg of total protein per sample is separated by SDS-PAGE on a 10% polyacrylamide gel.[11]

-

Proteins are transferred to a nitrocellulose membrane.[11]

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., acetylated histones, cell cycle regulators), followed by incubation with appropriate secondary antibodies.

-

Protein bands are visualized and quantified using a suitable imaging system.

The following diagram outlines a general experimental workflow for evaluating this compound.

Caption: General experimental workflow for this compound evaluation.

Conclusion and Future Directions

This compound represents a promising therapeutic agent with a unique epigenetic mechanism of action. Its ability to restore histone acetylation and reverse pathological cellular phenotypes in preclinical models of cardiovascular and neurodegenerative diseases warrants further investigation. Future studies should focus on elucidating the full spectrum of its downstream targets, optimizing delivery methods for enhanced bioavailability and target engagement, and conducting rigorous preclinical safety and efficacy studies to pave the way for potential clinical translation. The detailed protocols and compiled data within this guide provide a solid foundation for researchers and drug development professionals to advance the exploration of this compound's therapeutic potential.

References

- 1. research.ed.ac.uk [research.ed.ac.uk]

- 2. Lysine Acetyltransferase Inhibitors From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. The histone acetylase activator pentadecylidenemalonate 1b rescues proliferation and differentiation in the human cardiac mesenchymal cells of type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lysine Acetyltransferases CBP and p300 as Therapeutic Targets in Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Insights into preclinical models of calcific aortic valve disease and their translational potential [frontiersin.org]

- 8. Insights into preclinical models of calcific aortic valve disease and their translational potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jneurosci.org [jneurosci.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The Lysine Acetyltransferase PCAF Functionally Interacts with Estrogen Receptor Alpha in the Hippocampus of Gonadally Intact Male—But Not Female—Rats to Enhance Short-Term Memory - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of SPV106 on Chromatin Remodeling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPV106, also known as Pentadecylidenemalonate-1b, is a novel small molecule demonstrating significant potential in the modulation of chromatin architecture. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its effects on chromatin remodeling processes. By activating specific histone acetyltransferases (HATs), this compound instigates a cascade of events leading to increased histone acetylation, altered chromatin accessibility, and subsequent changes in gene expression. This guide summarizes the key quantitative data, details the experimental methodologies used to elucidate these effects, and provides visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a potent activator of the KAT2B/pCAF (p300/CBP-associated factor) histone acetyltransferase, while concurrently inhibiting the KAT3B/p300 acetyltransferase.[1] This dual activity shifts the cellular enzymatic balance towards histone acetylation. Histone acetyltransferases (HATs) catalyze the transfer of acetyl groups to lysine residues on histone tails, a process that neutralizes their positive charge and weakens the interaction between histones and DNA.[2] This "loosening" of the chromatin structure, known as euchromatin, allows for greater accessibility of transcriptional machinery to gene promoter and enhancer regions, thereby influencing gene expression.[2]

The primary mechanism of this compound involves inducing a genome-wide increase in histone acetylation.[1] This epigenetic modification is a key regulator of gene transcription and is fundamental to many cellular processes.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on cellular processes related to chromatin remodeling.

| Parameter | Cell Type | Treatment | Result | Reference |

| Optimal Concentration | Senescent Valvular Interstitial Cells (sVICs) | This compound | 15 µM was most effective in reducing β-Gal+ cells. | [1] |

| Histone Acetylation | sVICs | 15 µM this compound | Apparent increase in global Histone H3 and H4 epigenetic marks (except H3K27me3). | [1] |

| Pan-acetyl-Lysine Levels | sVICs | 15 µM this compound | Significant increase in nuclear acetylation. | [1] |

| Gene Expression (mRNA) | sVICs | 15 µM this compound | Upregulation of Notch1. | [1] |

| Gene Expression (mRNA) | sVICs | 15 µM this compound | Downregulation of Runx2. | [1] |

| Gene Expression (mRNA) | sVICs | 15 µM this compound | Upregulation of Sox9. | [1] |

| Protein Levels | sVICs | 15 µM this compound | Decrease in Runx2 protein. | [1] |

| Protein Localization | sVICs | 15 µM this compound | Increase in nuclear localization of Sox9. | [1] |

| Protein Localization | sVICs | 15 µM this compound | Increased nuclear accumulation of the Notch Intracellular Domain (NICD). | [1] |

| Chromatin Accessibility | sVICs | 15 µM this compound | Modified general chromatin accessibility, with increased accessibility at the Notch1 and Sox9 proximal promoter regions. | [1] |

Signaling Pathway

The signaling cascade initiated by this compound culminates in altered gene expression that can reverse cellular senescence and calcification. The following diagram illustrates this proposed pathway.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the effects of this compound on chromatin remodeling.

In-Cell Western Analysis for Histone Modifications

This protocol is designed to quantify changes in histone H3 and H4 epigenetic marks within cultured cells following this compound treatment.

Materials:

-

Senescent Valvular Interstitial Cells (sVICs)

-

96-well plates

-

This compound (15 µM working solution)

-

DMSO (vehicle control)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., LI-COR Odyssey Blocking Buffer)

-

Primary antibodies against specific histone modifications (e.g., anti-pan-acetyl-Lysine, anti-H3K27ac)

-

IRDye® conjugated secondary antibodies

-

DNA stain (e.g., DAPI)

-

Plate reader capable of near-infrared fluorescence detection

Procedure:

-

Cell Seeding: Seed sVICs into 96-well plates at a density that will result in 70-80% confluency at the time of analysis.

-

Treatment: Treat cells with 15 µM this compound or DMSO vehicle control for the desired duration (e.g., 24-72 hours).

-

Fixation: Aspirate the media and wash once with PBS. Fix the cells by adding 150 µL of 4% PFA to each well and incubate for 20 minutes at room temperature.

-

Permeabilization: Wash the plate twice with PBS. Add 150 µL of Permeabilization Buffer and incubate for 20 minutes at room temperature.

-

Blocking: Wash the plate three times with PBS. Add 150 µL of Blocking Buffer to each well and incubate for 1.5 hours at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer according to manufacturer's recommendations. Remove the blocking solution and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.

-

Washing: Wash the plate four times with PBS containing 0.1% Tween-20.

-

Secondary Antibody Incubation: Dilute the appropriate IRDye® conjugated secondary antibody and DNA stain in Blocking Buffer. Add 50 µL of this solution to each well and incubate for 1 hour at room temperature, protected from light.

-

Final Washes: Wash the plate four times with PBS containing 0.1% Tween-20.

-

Imaging: Scan the plate using a near-infrared imaging system. The signal from the DNA stain is used for normalization of cell number per well.

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

This protocol outlines the steps to identify regions of open chromatin genome-wide in response to this compound treatment.

Materials:

-

sVICs treated with this compound or DMSO

-

Lysis Buffer (10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl2, 0.1% IGEPAL CA-630)

-

Tn5 Transposase and reaction buffer (e.g., from Illumina Nextera DNA Library Prep Kit)

-

DNA purification kit (e.g., Qiagen MinElute)

-

PCR master mix and primers for library amplification

-

Next-generation sequencing platform

Procedure:

-

Cell Harvesting and Lysis: Harvest approximately 50,000 sVICs treated with this compound or DMSO. Resuspend the cell pellet in 50 µL of ice-cold Lysis Buffer and incubate on ice for 10 minutes to lyse the cell membrane while keeping the nuclear membrane intact.

-